1-Methyl-7-azabicyclo[2.2.1]heptane hydrochloride
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Overview
Description
1-Methyl-7-azabicyclo[221]heptane hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-7-azabicyclo[2.2.1]heptane hydrochloride typically involves the reaction of 7-azabicyclo[2.2.1]heptane with methylating agents under controlled conditions. The reaction is often carried out in the presence of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-7-azabicyclo[2.2.1]heptane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed under mild conditions.
Major Products: The major products formed from these reactions include N-oxides, amine derivatives, and substituted azabicyclo compounds .
Scientific Research Applications
1-Methyl-7-azabicyclo[2.2.1]heptane hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a neurotransmitter analog and its interactions with biological receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-Methyl-7-azabicyclo[2.2.1]heptane hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can modulate receptor activity, leading to changes in neurotransmission pathways. The exact pathways and molecular targets are still under investigation, but its structure suggests it may mimic or inhibit natural neurotransmitters .
Comparison with Similar Compounds
- 7-Azabicyclo[2.2.1]heptane hydrochloride
- 7-Oxabicyclo[2.2.1]heptane and derivatives
Comparison: 1-Methyl-7-azabicyclo[2.2.1]heptane hydrochloride is unique due to the presence of a methyl group, which can influence its chemical reactivity and biological activity. Compared to 7-azabicyclo[2.2.1]heptane hydrochloride, the methylated version may have different pharmacokinetic properties and receptor binding affinities. The oxabicyclo derivatives, on the other hand, contain an oxygen atom in the ring, leading to different chemical and biological behaviors .
Properties
IUPAC Name |
1-methyl-7-azabicyclo[2.2.1]heptane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-7-4-2-6(8-7)3-5-7;/h6,8H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PROKVSIJQQTWAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(N1)CC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2225136-17-2 |
Source
|
Record name | 1-methyl-7-azabicyclo[2.2.1]heptane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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